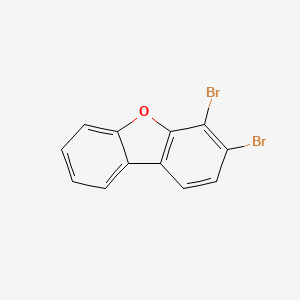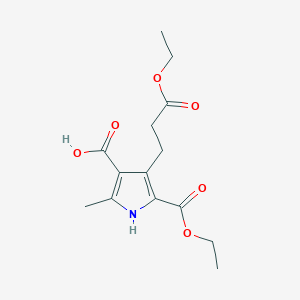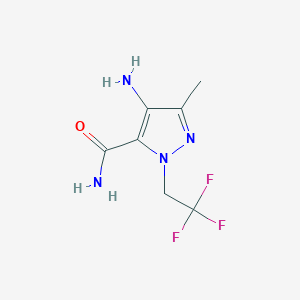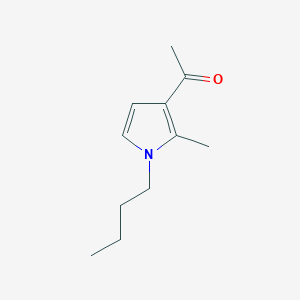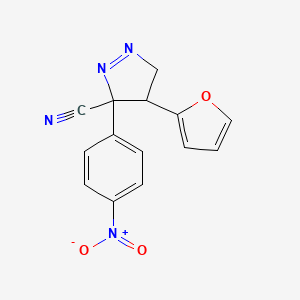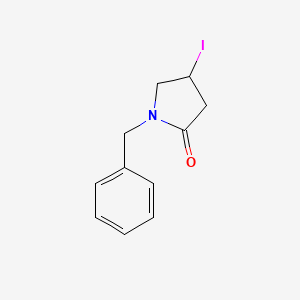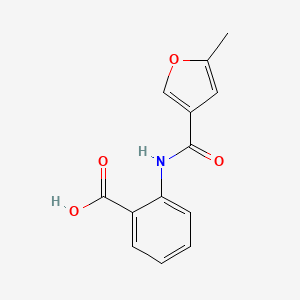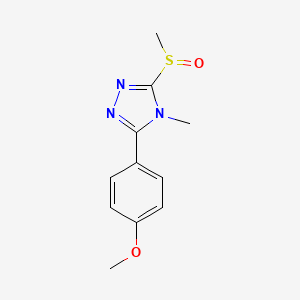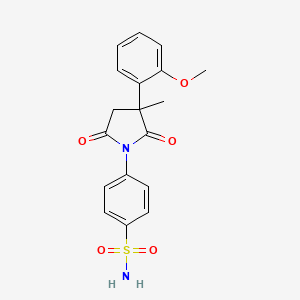
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring substituted with a methoxyphenyl group and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with methylamine to form an imine intermediate, followed by cyclization with maleic anhydride to yield the pyrrolidinyl ring. The final step involves sulfonation with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(2,5-Dioxo-3-(2-hydroxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide.
Reduction: Formation of 4-(2,5-Dihydroxy-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
- 4-(2,5-Dioxo-3-(4-methoxyphenyl)-1-pyrrolidinyl)benzenesulfonamide
- 4-(2,5-Dioxo-3-(2-chlorophenyl)-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
65116-69-0 |
|---|---|
分子式 |
C18H18N2O5S |
分子量 |
374.4 g/mol |
IUPAC名 |
4-[3-(2-methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O5S/c1-18(14-5-3-4-6-15(14)25-2)11-16(21)20(17(18)22)12-7-9-13(10-8-12)26(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24) |
InChIキー |
IOJMOGHTPWVJIP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


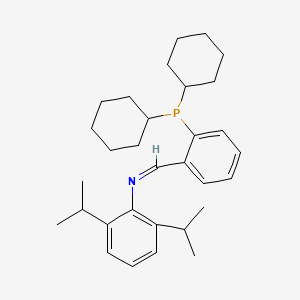
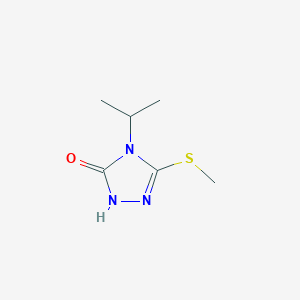

![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

